2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

Descripción general

Descripción

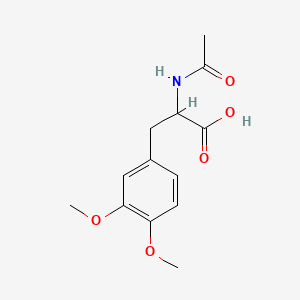

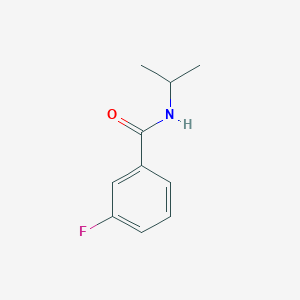

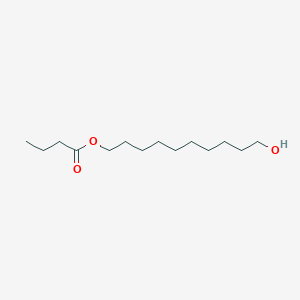

2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 . It is typically in the form of a powder .

Synthesis Analysis

The synthesis of chiral 2,3-dihydro-1,4 benzodioxane motifs, which are extensively utilized in diverse medicinal substances and bioactive natural compounds, has been achieved using 1,4-benzodioxane-2-carboxylic acid methyl ester as the substrate . The process involves the use of an efficient nitro-Grela catalyst at ppm levels for ring-closing metathesis .Molecular Structure Analysis

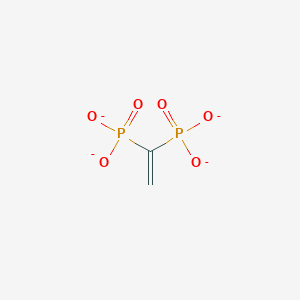

The InChI code for 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide is1S/C9H10N2O3/c10-11-9(12)6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5H,3-4,10H2,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis

The compound has been involved in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines . The process uses a versatile catalyst system [Ir(cod)Cl]2/BIDIME-dimer, and DFT calculations reveal that the selectivity of the process is controlled by the protonation step .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a melting point of 141-142 degrees Celsius .Aplicaciones Científicas De Investigación

Comprehensive Analysis of 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide Applications:

Antihypertensive Agents

Some derivatives of 2,3-Dihydro-1,4-benzodioxine are known to act as antihypertensive agents. They may work by influencing vascular smooth muscle function or by modulating the activity of enzymes and receptors involved in blood pressure regulation .

Nervous System Disorders

These compounds have been studied in the context of nervous system disorders such as schizophrenia. They might interact with neurotransmitter systems or neural pathways that are implicated in these conditions .

Glaucoma Treatment

The ability of 2,3-Dihydro-1,4-benzodioxine derivatives to target specific biological receptors makes them potential therapeutic agents for treating glaucoma by possibly reducing intraocular pressure .

Anticancer Activity

Certain 2,3-Dihydrobenzoxathiine derivatives exhibit anticancer properties. Although this is a different heterocyclic compound, it suggests that the benzodioxine structure could be explored for similar applications .

Artificial Sweeteners

The benzoxathiine derivatives are also used as artificial sweeteners. This indicates a potential for 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide to be investigated for such uses due to structural similarities .

Antioxidant Properties

These compounds may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Serotonin Inhibition

They have been used as serotonin (5-HT 2C) inhibitors, which could have implications for treating disorders related to serotonin dysregulation .

Antimycotic Applications

The antimycotic properties of benzoxathiine derivatives suggest a possible research avenue for 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide in combating fungal infections .

Mecanismo De Acción

While the specific mechanism of action for 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide is not explicitly stated in the search results, it’s worth noting that chiral motifs of 2,3-dihydro-1,4 benzodioxane are extensively utilized in diverse medicinal substances and bioactive natural compounds, exhibiting significant biological activities .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Propiedades

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-6-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-11-9(12)6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5H,3-4,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENPHHQNXHYBCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398085 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide | |

CAS RN |

98953-13-0 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one](/img/structure/B1598288.png)